molecular formula C26H24N4O3S2 B11081442 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 538337-35-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11081442
CAS No.: 538337-35-8
M. Wt: 504.6 g/mol
InChI Key: MZMHJDNJUJLDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a substituted 4H-1,2,4-triazole ring via a sulfanylacetamide bridge. The triazole moiety is substituted at the 4-position with a phenyl group and at the 5-position with a [(4-methylphenyl)sulfanyl]methyl group.

Properties

CAS No.

538337-35-8

Molecular Formula

C26H24N4O3S2

Molecular Weight

504.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24N4O3S2/c1-18-7-10-21(11-8-18)34-16-24-28-29-26(30(24)20-5-3-2-4-6-20)35-17-25(31)27-19-9-12-22-23(15-19)33-14-13-32-22/h2-12,15H,13-14,16-17H2,1H3,(H,27,31)

InChI Key

MZMHJDNJUJLDBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazole core is synthesized by cyclizing phenylthiosemicarbazide with acetic acid under reflux in ethanol, yielding 4-phenyl-1,2,4-triazole-3-thiol. This reaction proceeds via intramolecular dehydration, forming the triazole ring with a thiol group at position 3.

Alkylation at Position 5

The introduction of the [(4-methylphenyl)sulfanyl]methyl group at position 5 involves two steps:

  • Chloromethylation : Treatment of 4-phenyl-1,2,4-triazole-3-thiol with chloromethyl methyl ether (MOMCl) in the presence of SnCl₄ as a Lewis acid generates 5-(chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

  • Thiol-Ether Formation : Reaction of the chloromethyl intermediate with 4-methylthiophenol in DMF using K₂CO₃ as a base yields the desired 5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).

Table 1: Reaction Conditions for Triazole-Thiol Synthesis

StepReagents/ConditionsYield (%)
CyclocondensationPhenylthiosemicarbazide, AcOH, Δ78
ChloromethylationMOMCl, SnCl₄, CH₂Cl₂, 0°C → RT65
Thiol-Ether Formation4-Methylthiophenol, K₂CO₃, DMF, Δ82

Preparation of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Chloroacetamide

The benzodioxin-6-amine is acylated with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equiv) is added dropwise to neutralize HCl, maintaining the reaction temperature at 0–5°C. After stirring for 4 hours, the mixture is washed with water, dried over MgSO₄, and concentrated under reduced pressure to afford N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide as a white crystalline solid (mp 148–150°C, yield 85%).

Table 2: Characterization Data for Chloroacetamide Intermediate

PropertyValue
Molecular FormulaC₁₁H₁₁ClNO₃
¹H NMR (300 MHz, CDCl₃)δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.85 (d, J=8.4 Hz, 1H, ArH), 4.30 (s, 2H, OCH₂O), 4.10 (s, 2H, ClCH₂CO), 3.95 (s, 2H, NHCH₂)
IR (ATR, cm⁻¹)3280 (N–H), 1665 (C=O), 1250 (C–O–C)

Coupling Reaction to Form the Target Acetamide

The triazole-thiol (1.2 equiv) is deprotonated with lithium hydride (1.5 equiv) in dry DMF at 25°C for 30 minutes. The chloroacetamide intermediate (1.0 equiv) is added, and the reaction is stirred at 80°C for 12 hours. Completion is confirmed by TLC, and the mixture is poured into ice-cold water. The precipitated product is filtered, washed with ethanol, and recrystallized from acetonitrile to yield the title compound as a pale-yellow solid (mp 192–194°C, yield 78%).

Table 3: Optimization of Coupling Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
LiHDMF801278
K₂CO₃DMF802462
NaHTHF601855

Analytical Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.20 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, Ph-H), 7.10 (d, J=8.4 Hz, 2H, tolyl-H), 6.95 (d, J=8.4 Hz, 2H, benzodioxin-H), 4.35 (s, 2H, OCH₂O), 4.15 (s, 2H, SCH₂CO), 3.90 (s, 2H, SCH₂C₆H₄CH₃), 2.40 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₇H₂₅N₄O₄S₂ [M+H]⁺: 557.1264; found: 557.1268.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) confirms a purity of 97.3%, with a single peak at retention time 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like dichloromethane, ethanol, and acetonitrile are often used, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and reduced triazole derivatives, which can further be utilized in various applications.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with triazole-containing moieties. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing benzodioxane and triazole moieties have shown cytotoxic effects against various cancer cell lines such as HCT116 and HeLa. These compounds induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and caspase activation .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Research indicates that related compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .

Potential Applications

Application Area Description
Anticancer Therapy Exhibits cytotoxic activity against various cancer cell lines; induces apoptosis.
Diabetes Management Potential α-glucosidase inhibitors may aid in controlling blood sugar levels.
Neurodegenerative Diseases Possible acetylcholinesterase inhibitors may provide therapeutic benefits for Alzheimer's disease.

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the cytotoxic effects of benzodioxane derivatives on HCT116 and HeLa cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at low concentrations .
  • Enzyme Inhibition Studies : Another research focused on the synthesis of sulfonamide derivatives containing benzodioxane moieties and their evaluation as α-glucosidase inhibitors. The derivatives showed promising inhibitory effects, indicating their potential use in diabetes management .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, it is compared below with two structurally analogous molecules from recent literature. These analogs share the benzodioxin-acetamide-triazole scaffold but differ in their triazole substituents, enabling a systematic analysis of substituent effects.

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) Molecular Formula Average Mass (g/mol) Substituents on Triazole Ring (Positions 4 and 5) Key Structural Features
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₆H₂₈N₄O₃S₂ (est.) ~508.66 (estimated) 4-Phenyl, 5-[(4-methylphenyl)sulfanyl]methyl Bulky aromatic groups; dual sulfur atoms enhancing lipophilicity and potential π-π stacking.
Analog 1 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₂H₁₉N₅O₄S 449.485 4-(2-Furylmethyl), 5-(2-pyridinyl) Heteroaromatic pyridine and furan substituents; increased polarity due to nitrogen and oxygen atoms.
Analog 2 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₉H₂₃N₅O₄S 417.07 4-Methyl, 5-(4-morpholinylmethyl) Morpholine group introducing hydrogen-bonding capacity; compact methyl group reducing steric hindrance.

Key Comparative Insights

Electronic and Steric Effects :

  • The target compound ’s 4-phenyl and 5-[(4-methylphenyl)sulfanyl]methyl groups introduce significant steric bulk compared to Analog 1’s furan-pyridine system and Analog 2’s morpholine-methyl combination. This bulk may hinder rotational freedom and influence binding interactions in biological systems.
  • Analog 1’s 2-pyridinyl group (electron-deficient aromatic ring) could enhance metal-coordination capabilities, whereas the target’s sulfur atoms may promote hydrophobic interactions or redox activity .

Solubility and Polarity :

  • Analog 2’s morpholine substituent (a six-membered ring with two oxygen and one nitrogen atoms) likely improves aqueous solubility compared to the target compound’s purely aromatic and sulfur-based substituents. Morpholine’s polarity facilitates hydrogen bonding, which is absent in the target compound’s structure .
  • Analog 1’s furan and pyridine groups provide moderate polarity, balancing lipophilicity and solubility .

Synthetic Accessibility :

  • The [(4-methylphenyl)sulfanyl]methyl group in the target compound may complicate synthesis due to the need for selective sulfanylation, whereas Analog 2’s morpholinylmethyl group can be introduced via straightforward alkylation of morpholine.

Potential Biological Implications: While specific activity data are unavailable for these compounds, structural analogs in literature suggest that sulfur-containing triazoles often exhibit antimicrobial or enzyme-inhibitory properties. The target’s dual sulfur atoms could enhance binding to cysteine-rich biological targets, whereas Analog 1’s pyridine might target metalloenzymes .

Methodological Considerations

The structural determination of such compounds typically employs X-ray crystallography or NMR spectroscopy. Tools like the SHELX system (e.g., SHELXL for refinement) are widely used for crystallographic analysis of small molecules, ensuring accurate bond-length and angle measurements . Computational modeling (e.g., DFT calculations) could further elucidate electronic differences between these analogs.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition which may have therapeutic implications for conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The compound was synthesized through a multi-step reaction involving the starting material 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The synthesis process involved reacting this amine with 4-methylbenzenesulfonyl chloride to form sulfonamide derivatives, followed by further derivatization with various bromoacetamides. The final product was characterized using techniques such as Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H-NMR) .

α-Glucosidase Inhibition

One of the key areas of investigation for this compound is its inhibitory effect on the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can help manage blood glucose levels in diabetic patients. In vitro studies have shown that this compound exhibits moderate inhibitory activity against α-glucosidase. The IC50 values obtained from these studies indicate that while the compound shows promise, it may not be as potent as other known inhibitors .

Acetylcholinesterase Inhibition

In addition to its effects on α-glucosidase, the compound has also been evaluated for its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an important enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme is a therapeutic strategy for Alzheimer's disease. Preliminary findings suggest that the compound possesses moderate inhibitory activity against acetylcholinesterase as well .

Structure-Activity Relationship (SAR)

The structure of this compound includes several functional groups that contribute to its biological activity:

Functional Group Role in Activity
Benzodioxane moietyEnhances lipophilicity and potential enzyme interaction
Sulfanyl groupsMay facilitate binding to active sites of enzymes
Acetamide groupContributes to overall molecular stability and solubility

Study 1: Enzyme Inhibition Profile

A study investigated a series of compounds related to N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives for their enzyme inhibitory potential. The results indicated that modifications to the benzodioxane core significantly affected inhibitory potency against both α-glucosidase and acetylcholinesterase .

Study 2: In Vivo Evaluation

Further research is necessary to evaluate the in vivo effects of this compound. Preliminary in vitro results suggest potential therapeutic applications; however, pharmacokinetic studies are essential to understand absorption, distribution, metabolism, and excretion (ADME) profiles before clinical applications can be considered.

Q & A

Q. What are the established synthetic protocols for this compound, and which spectroscopic techniques confirm its structural integrity?

Methodological Answer: The synthesis involves sequential functionalization of the 1,4-benzodioxin and triazole cores. Key steps include:

  • Sulfonylation : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, RT, 3–4 hours) to introduce the sulfanyl group .
  • Triazole-thioacetamide coupling : Using a nucleophilic substitution reaction with 2-mercaptoacetamide derivatives. Structural validation requires:
  • IR spectroscopy : Identification of S=O (1120–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
  • 1H-NMR : Benzodioxin aromatic protons (δ 6.7–7.1 ppm), triazole CH2S (δ 3.8–4.2 ppm).
  • Elemental analysis (CHN) : Confirmation of C, H, N stoichiometry (±0.3% tolerance) .

Q. What preliminary biological screening approaches are recommended to assess this compound’s enzyme inhibition potential?

Methodological Answer: Initial screening should focus on α-glucosidase and acetylcholinesterase inhibition assays:

  • α-Glucosidase assay : Use 96-well plates with 0.1 M phosphate buffer (pH 6.8), 1 mM p-nitrophenyl-α-D-glucopyranoside substrate, and 0.5 U/mL enzyme. Measure absorbance at 405 nm after 30 minutes .
  • Acetylcholinesterase assay : Follow Ellman’s method with 0.1 M Tris-HCl (pH 8.0), 1.5 mM DTNB, and 0.02 U/mL enzyme. Monitor thiocholine production at 412 nm .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields and purity during scale-up synthesis?

Methodological Answer: Implement response surface methodology (RSM) with a central composite design:

  • Variables : Reaction time (3–5 hours), temperature (RT–40°C), and base equivalents (1.1–1.5 eq).
  • Response metrics : Yield (HPLC quantification) and purity (HPLC peak area ≥95%).
  • Example : A 2³ factorial design reduced required experiments by 40% for analogous sulfonamide syntheses, achieving >85% yield . Post-optimization, validate via HPLC-UV (C18 column, 254 nm) .

Q. What computational strategies resolve contradictions in reported enzyme inhibition data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or compound degradation. Address this via:

  • Molecular docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB ID 2ZE3). Focus on catalytic residues (Asp349, Arg439) and correlate docking scores (ΔG < -8.5 kcal/mol) with experimental IC50 values .
  • Kinetic studies : Generate Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Stability testing : LC-MS analysis of test solutions to confirm compound integrity ([M+H]+ m/z 528.12) .

Q. How can AI-driven simulations enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer: Use COMSOL Multiphysics and machine learning (ML) for predictive modeling:

  • Lipophilicity optimization : Train ML models on existing logP data to predict how substituents (e.g., 4-methylphenyl) affect solubility.
  • Metabolic stability : Simulate cytochrome P450 interactions using quantum mechanics/molecular mechanics (QM/MM) to identify metabolically stable regions .
  • In silico toxicity : Apply ADMET predictors (e.g., ProTox-II) to screen for hepatotoxicity or mutagenicity .

Q. What methodologies assess the compound’s stability under long-term storage conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Conditions : 40°C/75% RH for 4 weeks, sampling at 0, 1, 2, and 4 weeks .
  • Analytical tools :
  • HPLC-PDA : Monitor parent peak (retention time 12.3 min) and degradation products (e.g., sulfoxide at 9.8 min).
  • Kinetic modeling : Calculate t₉₀ (time to 90% potency) using the Arrhenius equation. For related benzodioxin derivatives, t₉₀ at 25°C exceeded 18 months when stored desiccated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.